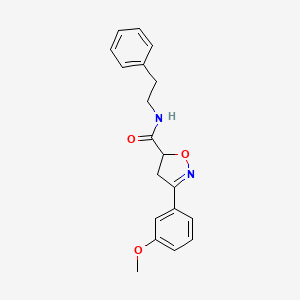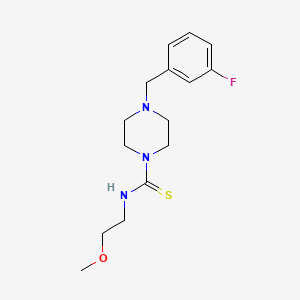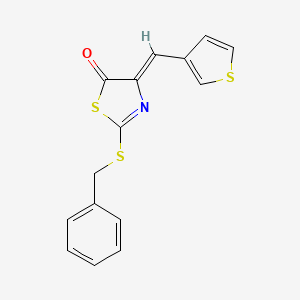![molecular formula C20H16Cl2O4 B4656773 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B4656773.png)
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one
Übersicht
Beschreibung
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for pain relief and inflammation reduction. It was first introduced in 1973 and has since become one of the most commonly prescribed NSAIDs worldwide.
Wirkmechanismus
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are hormone-like substances that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one reduces inflammation and pain.
Biochemical and Physiological Effects:
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of COX enzymes, which results in a reduction in the production of prostaglandins. In addition, 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one has been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is widely available and relatively inexpensive. In addition, it has been extensively studied, which means that there is a large body of research available on its effects. However, there are also some limitations to using 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one in lab experiments. It has been shown to have some toxic effects on certain cell types, which may limit its use in some experiments. In addition, the use of 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one may not accurately reflect the effects of other NSAIDs, as each drug has its own unique properties.
Zukünftige Richtungen
There are several future directions for research on 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one. One area of interest is the potential use of 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one in the treatment of cancer. Studies have shown that 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one may be effective in reducing the growth of certain types of cancer cells. Another area of interest is the potential use of 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one may be effective in reducing inflammation in the brain, which may help to slow the progression of these diseases. Finally, there is ongoing research into the potential side effects of 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one, particularly in relation to its effects on the cardiovascular system.
Wissenschaftliche Forschungsanwendungen
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In addition, 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one has been shown to have potential in the treatment of other conditions such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O4/c1-3-12-9-19(24)26-20-11(2)18(7-5-14(12)20)25-10-17(23)13-4-6-15(21)16(22)8-13/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVJONKKSDQRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4656707.png)



![3-methyl-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4656735.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4656743.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4656745.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4656753.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4656765.png)
![ethyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4656779.png)


